2-(6-(4-Methylpiperidin-1-yl)benzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[6-(4-methylpiperidin-1-yl)-1,2-benzoxazol-3-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-6-20(7-5-10)11-2-3-12-13(8-11)23-19-15(12)16-18-9-14(24-16)17(21)22/h2-3,8-10H,4-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAZUSZAJAAZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2)C(=NO3)C4=NC=C(S4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-(4-Methylpiperidin-1-yl)benzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid, with CAS number 1422138-51-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C17H17N3O3S, with a molecular weight of 343.4 g/mol. It features a thiazole ring, which is known for its diverse biological activities. The compound's predicted boiling point is approximately 598.8 °C, and it has a density of about 1.360 g/cm³ .
Antidiabetic Effects
Recent studies have indicated that thiazole derivatives can exhibit protective effects against diabetes mellitus (DM). For instance, a related thiazole compound demonstrated significant improvements in hyperglycemia and insulin sensitivity in diabetic models. The administration of this thiazole derivative resulted in normalized levels of serum glucose, insulin, and lipid profiles while reducing oxidative stress markers .
The biological activity of 2-(6-(4-Methylpiperidin-1-yl)benzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid may involve interaction with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. These receptors can regulate metabolic pathways and inflammatory responses, suggesting that the compound could influence these pathways .
Study on Hyperglycemia
A notable study examined the effects of a thiazole derivative similar to our compound on hyperglycemia in an animal model induced by streptozotocin (STZ). The findings showed that treatment with the thiazole derivative led to significant reductions in serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C). Furthermore, it improved levels of high-density lipoprotein cholesterol (HDL-C) and enhanced antioxidant enzyme activities, indicating its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .
Histopathological Findings
Histopathological examinations revealed that the compound could restore pancreatic morphology in diabetic rats, suggesting a protective effect on pancreatic beta-cells. This restoration was accompanied by reduced inflammation and lesions in hepatic tissues, further supporting the compound's potential role in mitigating diabetic complications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 g/mol |
| Predicted Boiling Point | 598.8 °C |
| Density | 1.360 g/cm³ |
| CAS Number | 1422138-51-9 |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with structural similarities to 2-(6-(4-Methylpiperidin-1-yl)benzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid may exhibit antidepressant effects. Studies suggest that the piperidine component can enhance serotonin and norepinephrine reuptake inhibition, which is crucial for mood regulation .
Neuroprotective Effects
Preliminary studies have shown that this compound may possess neuroprotective properties. It has been hypothesized that the thiazole and isoxazole rings can interact with neuroreceptors, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been documented. In vitro studies demonstrate that it can induce apoptosis in various cancer cells, suggesting its potential as an anticancer agent . Further research is needed to elucidate the underlying mechanisms of action.
Antimicrobial Activity
There are indications that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the thiazole ring is often associated with enhanced antibacterial activity, making it a candidate for further exploration in antibiotic development .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs from the literature, focusing on structural motifs, physicochemical properties, and biological activities.
Structural Comparison
Key Observations :
- The target compound’s benzo[d]isoxazole-thiazole scaffold is distinct from pyrazole-isoxazole or chromane-based analogs.
- The 4-methylpiperidine group introduces steric bulk and basicity, which may enhance binding to hydrophobic pockets in biological targets compared to simpler methyl or hydroxy substituents in analogs .
Physicochemical Properties
Key Observations :
Key Observations :
- Pyrazole-isoxazole derivatives show antitumor activity via reactive oxygen species (ROS) modulation, while chromane analogs are potent antioxidants.
Research Findings and Limitations
- Synthesis Challenges : The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., Suzuki-Miyaura for benzo[d]isoxazole-thiazole fusion), which may limit yield compared to simpler analogs .
- Biological Data Gaps : Direct bioactivity data for the target compound are absent in the reviewed literature. Predictions are based on structural analogs, necessitating further experimental validation.
- Computational Modeling : Tools like SHELX could aid in crystallographic analysis to resolve its 3D structure and binding modes.
Preparation Methods
Formation of the Benzoisoxazole Core
The benzoisoxazole ring is typically synthesized via cyclization of 2-hydroxybenzaldehyde derivatives with hydroxylamine under acidic conditions. For example:
Introduction of the 4-Methylpiperidin-1-yl Group
The bromine at position 6 is replaced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):
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Buchwald-Hartwig Protocol :
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SNAr Protocol :
Synthesis of Thiazole-5-carboxylic Acid Derivatives
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of α-bromo ketones with thiourea or thioamides:
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α-Bromo Ketone Preparation :
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Cyclocondensation :
Alternative Route via Acyl Chlorides
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Convert thiazole-5-carboxylic acid to its acyl chloride using SOCl2 or oxalyl chloride.
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Subsequent coupling with amines or alcohols yields esters/amides, though hydrolysis is required for the free acid.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
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Boronic Ester Preparation :
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Coupling Reaction :
Direct Cyclization Approach
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Condense 3-(2-bromoacetyl)benzo[d]isoxazole with thiourea in acetic acid at 60°C to form the thiazole ring (Yield: 55–62%).
Analytical Characterization and Optimization
Key Data:
Challenges and Solutions:
Q & A
What are the recommended synthetic routes for this compound, and how can reflux conditions be optimized?
Basic
The synthesis typically involves multi-step reactions, such as cyclization and condensation. A common approach is refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid for 3–5 hours to form crystalline precipitates . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures product integrity. Optimization of reflux time and temperature is critical to minimize side reactions. Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) can monitor reaction progress .
Which analytical techniques are most reliable for characterizing purity and structural confirmation?
Basic
High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) is effective for purity assays . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like carboxylic acid and isoxazole rings. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure. For rapid purity checks, TLC with iodine vapor visualization is recommended .
How can computational methods improve reaction yield and selectivity?
Advanced
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal conditions for cyclization or condensation steps. These models reduce trial-and-error by simulating solvent effects, catalyst interactions, and transition states . For example, adjusting electron-withdrawing/donating groups on the benzoisoxazole ring computationally can guide synthetic modifications to enhance yield.
How should researchers address discrepancies in spectral data during characterization?
Advanced
Discrepancies in NMR or MS data may arise from tautomerism in the thiazole ring or residual solvents. Compare experimental data with simulated spectra (DFT calculations) . If impurities are suspected, use gradient HPLC with UV detection (e.g., 254 nm) to isolate and identify byproducts. Cross-validate with elemental analysis .
What strategies mitigate byproduct formation in the Biginelli reaction for this compound?
Advanced
Byproducts in Biginelli-type cyclizations often stem from incomplete thiourea condensation. Strategies include:
- Using anhydrous solvents (e.g., dry acetic acid) to suppress hydrolysis.
- Incremental addition of 3-amino-5-methylisoxazole to control exothermicity .
- Post-reaction quenching with ice-water to precipitate pure product.
What are the key stability considerations for long-term storage?
Basic
The compound’s stability depends on protecting the carboxylic acid and isoxazole moieties from moisture and light. Store at –20°C under nitrogen, using amber vials to prevent photodegradation. Periodic FTIR analysis (e.g., monitoring O–H stretches) assesses hydrolytic stability .
How can reaction mechanisms for the benzoisoxazole-thiazole system be experimentally validated?
Advanced
Isotopic labeling (e.g., deuterated intermediates) tracks proton transfer during cyclization. Kinetic studies under varying pH and temperature reveal rate-determining steps. Computational mechanistic studies (e.g., transition state localization via DFT) complement experimental data .
What purification methods are effective for removing unreacted starting materials?
Basic
Recrystallization from ethanol or DMF/acetic acid mixtures removes polar impurities. For non-polar byproducts, column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective. Centrifugation after ether addition can isolate high-purity precipitates .
How can low yields in the Biginelli reaction be resolved?
Advanced
Low yields often result from poor solubility of thiourea intermediates. Solutions include:
- Using ionic liquid solvents (e.g., [BMIM]BF₄) to enhance reactant miscibility.
- Microwave-assisted synthesis to reduce reaction time and improve homogeneity .
- Catalyst screening (e.g., p-toluenesulfonic acid vs. Lewis acids) to accelerate cyclization .
What in silico models predict the compound’s reactivity in novel reactions?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning models trained on reaction databases (e.g., USPTO) can propose novel pathways, such as cross-coupling reactions at the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
